L-ALANINE (18O2) L-ALANINE (18O2)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3687822
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 93.09

L-ALANINE (18O2)

CAS No.:

Cat. No.: VC3687822

Molecular Formula:

Molecular Weight: 93.09

Purity: 98%

* For research use only. Not for human or veterinary use.

L-ALANINE (18O2) -

Specification

Molecular Weight 93.09

Introduction

Fundamental Characteristics of L-ALANINE (18O2)

Chemical Structure and Properties

The oxygen-18 substitution occurs at the carboxyl group (-COOH) of the alanine molecule, which contains two oxygen atoms. This strategic labeling allows researchers to monitor the metabolic fate of these specific oxygen atoms during biochemical processes. Despite the isotopic substitution, L-ALANINE (18O2) maintains similar chemical properties to standard L-alanine, though with a slightly higher molecular weight due to the additional neutrons in the oxygen-18 atoms.

SpecificationValue
Isotope18O
Number of labeled atoms2
Position of labelingCarboxyl group (-COOH)
Isotopic enrichment90%+
Chemical formulaC₃H₇NO₂ (with two 18O atoms)
Optical activityL-isomer (left-handed)

Production and Synthesis Methods

Quality Control and Characterization

The final product undergoes rigorous quality control procedures to verify isotopic enrichment levels, chemical purity, and stereochemical configuration. Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are employed to characterize the labeled compound.

Applications in Scientific Research

Metabolic Tracing and Pathway Analysis

L-ALANINE (18O2) serves as a powerful tool in metabolic research, allowing scientists to trace the fate of oxygen atoms through biochemical pathways . When introduced into biological systems, the 18O-labeled oxygen atoms can be tracked through various metabolic transformations, providing insights into:

  • Carboxylation and decarboxylation reactions

  • Oxygen exchange processes

  • Enzyme mechanisms involving oxygen transfer

  • Metabolic flux analysis

This tracking ability makes L-ALANINE (18O2) particularly valuable for elucidating the mechanisms of metabolic processes that involve the incorporation, removal, or exchange of oxygen atoms.

Integration with Other Research Techniques

The use of L-ALANINE (18O2) often complements other research methodologies, including:

TechniqueApplication with L-ALANINE (18O2)
Mass SpectrometryDetection and quantification of 18O-labeled metabolites
Nuclear Magnetic ResonanceStructural characterization of metabolic products
MetabolomicsComprehensive analysis of metabolic pathways
Flux AnalysisQuantitative assessment of metabolic rates
ProteomicsStudy of protein synthesis incorporating labeled amino acids

Neurotransmitter Research

L-alanine plays a role in neurotransmitter synthesis, and the isotopically labeled variant enables researchers to track its contributions to these critical signaling molecules . This application is particularly important for understanding neurological processes and the biochemical basis of neurological disorders.

Research Applications and Findings

Metabolic Studies

The primary application of L-ALANINE (18O2) is in metabolic research, where it serves as a substrate for studying various biochemical pathways . The stable isotope products catalog indicates that such labeled compounds are essential tools for metabolic investigations, allowing researchers to trace the incorporation and transformation of specific atoms through complex biological systems.

Metabolic researchers use isotopically labeled compounds like L-ALANINE (18O2) to:

  • Elucidate reaction mechanisms

  • Determine the origin of atoms in metabolic products

  • Measure enzymatic activity and substrate specificity

  • Develop novel analytical methods for metabolite detection

Integration with Multiple Isotope Labeling

The research materials indicate that L-ALANINE is available with various isotopic labels, including combinations of 13C, 15N, and deuterium (D) in addition to 18O . This versatility allows for complex experimental designs where multiple atoms can be traced simultaneously, providing a more comprehensive understanding of metabolic processes.

Table of commercially available isotopically labeled L-alanine variants:

Catalog NumberDescriptionSupplier
OLM-7460L-Alanine (18O2, 90%+)Cambridge Isotope Laboratories
CLM-116L-Alanine (1-13C, 99%)Cambridge Isotope Laboratories
CLM-117L-Alanine (3-13C, 99%)Cambridge Isotope Laboratories
NLM-454L-Alanine (15N, 98%)Cambridge Isotope Laboratories
CDNLM-6800L-Alanine (13C3, 97-99%; D4, 97-99%; 15N, 97-99%)Cambridge Isotope Laboratories

Comparison with Other Isotopically Labeled Amino Acids

Relative Utility in Research Applications

L-ALANINE (18O2) represents just one of many isotopically labeled amino acids used in research. The specific choice of label depends on the research question being addressed:

  • 13C-labeled amino acids: Commonly used to track carbon metabolism

  • 15N-labeled amino acids: Valuable for studying nitrogen incorporation and protein turnover

  • 2H (D)-labeled amino acids: Used to investigate hydrogen exchange and stereochemical aspects

  • 18O-labeled amino acids: Particularly useful for studying oxygen transfer reactions

The 18O2 label in L-alanine is especially valuable for investigating carboxyl group chemistry and oxygen exchange processes in biological systems.

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